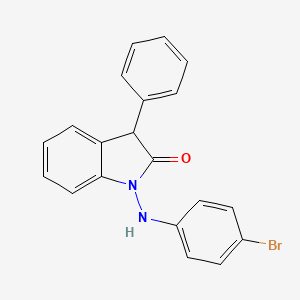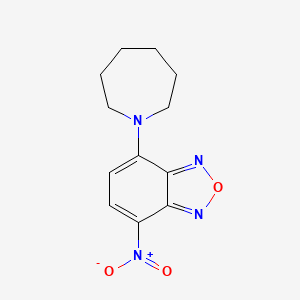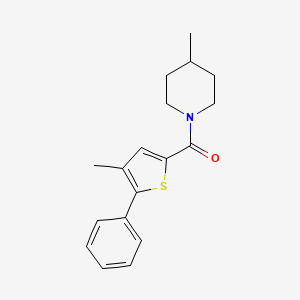![molecular formula C17H23ClN2O4S2 B5007373 4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5007373.png)
4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceutical drugs. The molecule also contains a sulfonyl group (-SO2-), which is often found in antibiotics and other drugs. The presence of these functional groups suggests that this compound may have biological activity, although specific details would require further study .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction, while the sulfonyl group could be introduced through a sulfonation reaction. The exact synthesis route would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the thiomorpholine ring is a six-membered ring with one sulfur and one nitrogen atom. The compound also contains a benzoyl group attached to the thiomorpholine ring, and a methylsulfonyl group attached to the piperidine ring via an ether linkage .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the piperidine ring could undergo reactions typical of amines, such as acylation or alkylation. The sulfonyl group could potentially undergo reactions with nucleophiles, leading to the replacement of the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties. For example, the presence of the sulfonyl group could make the compound more polar, potentially affecting its solubility in different solvents .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S2/c1-26(22,23)20-6-4-14(5-7-20)24-16-3-2-13(12-15(16)18)17(21)19-8-10-25-11-9-19/h2-3,12,14H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUVNYDTNRKPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCSCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxo-1-phenylethanone](/img/structure/B5007291.png)

![N-(dicyclopropylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5007300.png)
![N-[4-(2-methoxyphenoxy)phenyl]acetamide](/img/structure/B5007304.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5007311.png)
![N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007316.png)
![2-Morpholin-4-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride](/img/structure/B5007327.png)
![1-cyclobutyl-4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B5007335.png)
![5-methyl-1'-(4-morpholinylmethyl)-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5007343.png)

![5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5007367.png)

![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B5007390.png)
![2-[(4-aminophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B5007399.png)
